3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
Description
The compound 3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a structurally complex benzodiazepine derivative. Its core consists of a seven-membered diazepine ring fused to a benzene moiety, with a methyl group at position 3, a naphthalen-1-ylmethyl substituent at position 5, and a carbaldehyde functional group at position 1.
Benzodiazepines are well-studied for their pharmacological properties (e.g., anxiolytic or anticonvulsant activity), but this derivative’s functionalization suggests specialized applications, possibly in materials science or as a synthetic intermediate. Structural characterization of such compounds typically relies on X-ray crystallography, where programs like SHELXL are indispensable for refining atomic coordinates and bond parameters . Additionally, hydrogen-bonding patterns, critical for understanding crystal packing and stability, can be analyzed using graph-set theory, as outlined by Bernstein et al. .
Properties
IUPAC Name |
3-methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-13-23(15-25)20-11-4-5-12-21(20)24(22(16)26)14-18-9-6-8-17-7-2-3-10-19(17)18/h2-12,15-16H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQCVOOUBXOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-5-(naphthalen-1-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS Number: 929823-29-0) is a complex organic compound belonging to the benzodiazepine class. This compound exhibits a range of biological activities that have garnered attention in pharmacological research. In this article, we will explore its synthesis, biological activities, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The structure includes a naphthalene moiety attached to a benzodiazepine framework, which is significant for its biological interactions.
Synthesis
The synthesis of this compound has been explored using various methodologies. A notable method involves the use of p-toluenesulfonic acid and celite under solvent-free conditions, resulting in high yields of the desired product. The synthesis process is crucial as it influences the purity and biological activity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antimicrobial properties. The synthesized compounds were tested against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains including Aspergillus niger and Candida albicans. The results indicated that these compounds displayed varying degrees of antibacterial and antifungal activity.
Table 1: Antimicrobial Activity Results
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5a | 11 (A. aureus), 10 (K. pneumoniae) | 15 (A. niger), 18 (C. albicans) |
| 5b | 10 (A. aureus), 10 (K. pneumoniae) | 16 (A. niger), 17 (C. albicans) |
| 5c | 21 (A. aureus), 24 (K. pneumoniae) | 25 (A. niger), 28 (C. albicans) |
| 5d | 12 (A. aureus), 15 (K. pneumoniae) | 15 (A. niger), 11 (C. albicans) |
| 5e | 14 (A. aureus), 9 (K. pneumoniae) | 10 (A. niger), 19 (C. albicans) |
These findings suggest that the compound possesses potential as an antimicrobial agent, warranting further investigation into its mechanism of action.
Anthelmintic Activity
In addition to its antimicrobial properties, the compound has been evaluated for anthelmintic activity using earthworms (Pherituma posthuma) as a model organism. The results showed significant paralysis and death rates in treated specimens compared to controls.
Table 2: Anthelmintic Activity Results
| Compound | Paralysis Time (min) | Death Time (min) |
|---|---|---|
| 5a | 95 | 90 |
| 5b | 90 | 120 |
| 5c | 105 | 120 |
| 5d | 90 | 110 |
| 5e | 85 | 105 |
These results indicate that the compound may serve as a potential anthelmintic agent.
Case Studies
Several case studies have documented the effects of similar benzodiazepine derivatives on various biological systems:
- Anticonvulsant Effects : Research has shown that certain benzodiazepines exhibit anticonvulsant properties by enhancing GABAergic transmission in the central nervous system.
- Anxiolytic Properties : Compounds similar to our target have been studied for their anxiolytic effects, providing insights into their potential therapeutic applications in treating anxiety disorders.
- Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can protect against neurodegeneration, which could be beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its substitution pattern. Comparable benzodiazepine derivatives often lack the naphthyl group or carbaldehyde. For example:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Naphthalen-1-ylmethyl (5), Carbaldehyde (1) | ~387.4 | Aldehyde, Naphthyl, Ketone |
| 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Phenyl (5) | ~266.3 | Ketone, Phenyl |
| 7-Chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)-one | Chloro (7), Methyl (1), Phenyl (5) | ~300.8 | Halogen, Ketone, Phenyl |
The naphthyl group in the target compound increases steric bulk compared to phenyl analogs, likely reducing solubility in polar solvents but enhancing π-π stacking in crystal lattices .
Hydrogen Bonding and Crystallography
Crystallographic analysis using SHELXL would reveal bond lengths and angles critical for stability. For instance:
- The C=O (4-oxo) bond length is expected to be ~1.22 Å, consistent with similar benzodiazepine ketones.
- The naphthyl group may induce torsional strain in the diazepine ring, altering N–C bond angles compared to less bulky analogs.
Hydrogen-bonding networks, analyzed via graph-set theory , likely involve the carbaldehyde oxygen as an acceptor. A hypothetical graph-set descriptor for the target compound could be $ \text{R}_2^2(8) $, indicating a two-membered acceptor and donor pattern common in aldehydes. In contrast, phenyl-substituted analogs often exhibit simpler $ \text{D}(2) $ patterns due to reduced acceptor sites.
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, structural analogs suggest trends:
- Solubility : The naphthyl group reduces aqueous solubility compared to phenyl or chloro derivatives.
- Melting Point : Enhanced π-stacking may raise the melting point (>200°C) relative to phenyl analogs (~180°C).
- Reactivity : The carbaldehyde group offers a site for nucleophilic addition, unlike inert halogen or methyl substituents in other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
